molecular formula C15H15NO4 B12744280 3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide CAS No. 117611-96-8

3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide

Cat. No.: B12744280
CAS No.: 117611-96-8
M. Wt: 273.28 g/mol
InChI Key: QTNSLNKNHVDVQR-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furo-pyran ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenylimino group through nucleophilic substitution.

    Oxidation Reactions: Conversion of the compound to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions may convert the N-oxide group back to the parent amine.

    Substitution: The phenylimino group can participate in various substitution reactions, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. Typical products may include various oxidized or reduced derivatives, as well as substituted compounds.

Scientific Research Applications

“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathway Involvement: Participation in biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.

    2,2-Dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a different substitution pattern.

Uniqueness

The presence of the N-oxide group in “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

CAS No.

117611-96-8

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-(2-hydroxyphenyl)imino-2,2-dimethyl-3,5-dihydrofuro[3,4-b]pyran-7-one

InChI

InChI=1S/C15H15NO4/c1-15(2)7-11(9-8-19-14(18)13(9)20-15)16-10-5-3-4-6-12(10)17/h3-6,17H,7-8H2,1-2H3

InChI Key

QTNSLNKNHVDVQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2O)C3=C(O1)C(=O)OC3)C

Origin of Product

United States

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